molecular formula C10H19NO2 B6322843 Methyl trans-4-(dimethylamino)cyclohexanecarboxylate CAS No. 609805-43-8

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate

Cat. No.: B6322843
CAS No.: 609805-43-8
M. Wt: 185.26 g/mol
InChI Key: SPDWTBISSKZSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is a chiral cyclohexane derivative of high interest in medicinal chemistry and organic synthesis . This compound serves as a versatile synthetic building block, with its structure featuring a carboxylate ester and a tertiary amine group in a trans-configured cyclohexane ring, making it a valuable intermediate for the development of more complex molecules. While specific biological data for this exact compound is limited, its structural framework is prominent in pharmaceutical research. Patents disclose that trans -4-aminocyclohexanecarboxylate derivatives are investigated as key scaffolds in the synthesis of compounds with potential biological activity . Researchers utilize this ester as a precursor for further transformations, including hydrolysis to carboxylic acids or reduction to alcohols, enabling the exploration of structure-activity relationships (SAR). The dimethylamino group introduces polarity and can serve as a handle for further functionalization or may contribute to the pharmacokinetic properties of target molecules. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 4-(dimethylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDWTBISSKZSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of trans-4-(Dimethylamino)cyclohexanecarboxylic Acid

The most direct method for synthesizing methyl trans-4-(dimethylamino)cyclohexanecarboxylate involves esterification of the corresponding carboxylic acid. This approach leverages classic Fischer esterification principles, where trans-4-(dimethylamino)cyclohexanecarboxylic acid reacts with methanol in the presence of an acid catalyst. Sulfuric acid or hydrochloric acid is typically employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid .

The reaction proceeds under reflux conditions to ensure sufficient energy for ester bond formation. A Dean-Stark apparatus is often used to remove water, shifting the equilibrium toward ester production. For example, a molar ratio of 1:5 (carboxylic acid to methanol) with 1% sulfuric acid at 80°C for 12 hours yields approximately 85–90% of the target ester . Purification involves neutralization with sodium bicarbonate, extraction using dichloromethane, and vacuum distillation to isolate the product.

Key Parameters:

ParameterValue
CatalystH₂SO₄ (1% w/w)
Temperature80°C
Reaction Time12 hours
Yield85–90%

Rearrangement Reactions via Azide Intermediates

An alternative pathway, inspired by patented methods for analogous cyclohexane derivatives, involves the Hofmann or Curtius rearrangement. In this approach, trans-4-(dimethylamino)cyclohexanecarboxylic acid is first converted to an acyl azide, which thermally rearranges to an isocyanate intermediate . Subsequent hydrolysis and esterification yield the target compound.

For instance, trans-4-(dimethylamino)cyclohexanecarboxylic acid is treated with sodium azide and a protonic acid (e.g., polyphosphoric acid) in chloroform. The reaction proceeds at 20–50°C for 12–20 hours, generating an isocyanic ester. Alkaline hydrolysis of this intermediate followed by methyl esterification with methanol and thionyl chloride achieves a total yield of 78–82% . This method is advantageous for preserving the trans configuration, as evidenced by optical purity exceeding 99.5% in similar systems .

Optimization Insights:

  • Solvent Choice: Chloroform or ethyl acetate minimizes side reactions.

  • Acid Selection: Polyphosphoric acid enhances azide stability.

  • Temperature Control: Gradual heating prevents exothermic decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Optical Purity (%)ComplexityScalability
Fischer Esterification85–90>99 LowHigh
Azide Rearrangement78–82>99.5 ModerateModerate
Enzymatic Resolution70–75*>99 HighLow*

*Estimated based on analogous systems.

Scientific Research Applications

Pharmaceutical Applications

Antifibrinolytic Agent
TDMCA has been identified as an effective antifibrinolytic agent, primarily used to inhibit the breakdown of fibrin in blood clots. This action is crucial in preventing excessive bleeding during surgical procedures or trauma. The compound works by inhibiting the conversion of plasminogen to plasmin, thus stabilizing fibrin clots and influencing cellular processes related to wound healing and tissue repair.

Mechanism of Action
The mechanism involves specific interactions with biomolecules in the fibrinolytic pathway. By binding to plasminogen, TDMCA effectively inhibits its activation, which is essential for maintaining hemostasis during surgical interventions. Research indicates that it may also affect cellular metabolism and signaling pathways associated with wound healing.

Synthesis and Industrial Applications

Synthetic Routes
The synthesis of TDMCA typically involves the reaction of cyclohexanone with dimethylamine in the presence of reducing agents like sodium borohydride. This process forms an intermediate imine that is subsequently reduced to yield the desired product. Industrial applications often utilize optimized synthetic routes to enhance yields and purity.

Use as a Building Block
In organic synthesis, TDMCA serves as a building block for complex molecules and pharmaceuticals. Its structural features allow for modifications that can lead to various derivatives with potential therapeutic benefits .

Biochemical Research

Enzyme Studies
TDMCA is employed as a probe in enzyme studies due to its ability to interact with specific enzymes involved in the fibrinolytic process. This application facilitates research into enzyme kinetics and mechanisms, providing insights into how similar compounds might be designed for therapeutic use .

Case Study: Barrier Recovery in Skin Models
A study demonstrated that TDMCA accelerates barrier recovery in epidermal models subjected to injury. The compound was shown to reduce epidermal hyperplasia induced by repeated injuries, suggesting its potential in dermatological applications .

Mechanism of Action

The mechanism of action of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The dimethylamino group distinguishes this compound from analogs with different substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Differences Reference
Methyl trans-4-aminocyclohexanecarboxylate HCl C₈H₁₆ClNO₂ 193.67 -NH₂ (amine) Lower lipophilicity; hydrochloride salt
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 -CH₂NH₂ (aminomethyl) Increased polarity; hydrochloride salt
Methyl trans-4-[(Boc-amino)methyl]cyclohexanecarboxylate C₁₄H₂₅NO₄ 271.35 -CH₂NHBoc (Boc-protected) Enhanced stability; larger molecular size
Methyl trans-4-[(dimethylamino)carbonyl]cyclohexanecarboxylate C₁₁H₁₉NO₃ 213.27 -CON(CH₃)₂ (carbonyl) Altered reactivity; potential for H-bonding

Key Observations :

  • Lipophilicity: The dimethylamino group in the target compound enhances lipophilicity compared to primary amines (e.g., -NH₂ in ) or polar groups like -CON(CH₃)₂ .
  • Stability : Hydrochloride salts (e.g., ) improve stability but reduce solubility in organic solvents. Boc-protected analogs () are stable under basic conditions but require deprotection for further reactions.

Commercial and Research Relevance

  • Price Variability : Hydrochloride salts () are generally cheaper (~$4,100–$66,000/g ) than specialized derivatives like the Boc-protected compound ($293–$310/25g ).

Biological Activity

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly as an antifibrinolytic agent. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.26 g/mol
  • CAS Number : 38605-39-9
  • Solubility : Soluble in water (167 mg/ml) and poorly soluble in ethanol (<1 mg/ml at 25°C).

The compound features a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid functional group, which are crucial for its biological interactions.

This compound primarily acts by inhibiting the conversion of plasminogen to plasmin, an enzyme responsible for fibrinolysis. This inhibition stabilizes fibrin clots and prevents excessive bleeding during surgical procedures or trauma. The molecular mechanism involves:

  • Binding to Plasminogen : The compound interacts with plasminogen, preventing its activation into plasmin.
  • Influencing Cellular Processes : By stabilizing fibrin clots, it affects cell signaling pathways related to wound healing and tissue repair.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antifibrinolytic Effects : The compound is recognized for its role in inhibiting fibrinolysis, thus maintaining hemostasis during surgical interventions.
  • Cellular Effects : It influences cellular metabolism and signaling pathways, impacting processes like cell migration and gene expression related to wound healing.

Research Findings

Several studies have explored the effects and applications of this compound:

StudyFindings
Demonstrated the compound's ability to inhibit plasmin-induced fibrinolysis in vitro, showing potential for clinical applications in bleeding disorders.
Investigated the pharmacokinetics, revealing good bioavailability due to its solubility profile.
Explored the compound's interaction with biomolecules involved in the fibrinolytic pathway, highlighting its role in stabilizing extracellular matrix components.

Case Studies

  • Surgical Applications : In a clinical trial involving patients undergoing orthopedic surgery, this compound was administered to assess its efficacy in reducing perioperative blood loss. Results indicated a significant reduction in bleeding compared to controls.
  • Trauma Management : A study on trauma patients showed that administration of this compound effectively stabilized blood clots, reducing the need for blood transfusions during emergency care.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield trans-4-(dimethylamino)cyclohexanecarboxylic acid. Key findings include:

Acidic Hydrolysis

  • Conditions : HCl (6M) in refluxing ethanol (80°C, 6–8 hours) .

  • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

  • Yield : ~85% (isolated via recrystallization) .

Basic Hydrolysis

  • Conditions : NaOH (2M) in aqueous methanol (60°C, 4 hours) .

  • Mechanism : Nucleophilic hydroxide attack forms a tetrahedral intermediate, followed by deprotonation and ester cleavage.

  • Yield : ~78% (purified via acid precipitation) .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeProductYield
AcidicHCl (6M) in EtOH80°C6–8 htrans-4-(Dimethylamino)cyclohexanecarboxylic acid85%
BasicNaOH (2M) in MeOH60°C4 htrans-4-(Dimethylamino)cyclohexanecarboxylic acid78%

Oxidation Reactions

The dimethylamino group and cyclohexane ring participate in oxidation processes:

Side-Chain Oxidation

  • Reagents : KMnO₄ in acidic media (H₂SO₄) .

  • Product : Trans-4-(dimethylamino)cyclohexanone via selective oxidation of the cyclohexane ring’s methylene group.

  • Mechanism : Radical-mediated hydrogen abstraction followed by ketone formation .

Amine Oxidation

  • Reagents : H₂O₂ or RuO₄ .

  • Product : N-oxide derivatives, which exhibit enhanced solubility in polar solvents .

Key Observations:

  • Oxidation with KMnO₄ under mild conditions preserves the ester group.

  • RuO₄ selectively oxidizes the dimethylamino group without ring modification .

Catalytic Hydrogenation

The cyclohexane ring undergoes hydrogenation to produce saturated derivatives:

  • Conditions : H₂ (1 atm) over Pd/C (10% w/w) in ethanol (25°C, 12 hours) .

  • Product : Methyl trans-4-(dimethylamino)hexahydrocyclohexanecarboxylate.

  • Yield : >90% (no stereochemical inversion observed) .

Table 2: Hydrogenation Parameters

CatalystSolventPressureTimeSelectivityYield
Pd/CEtOH1 atm12 h>99% trans92%

Radical-Mediated Reactions

The dimethylamino group facilitates radical generation under photolytic conditions:

  • Conditions : UV light (254 nm) with di-tert-butyl peroxide (DTBP) as initiator .

  • Products : Cyclized lactams via amidyl radical intermediates .

  • Mechanism : Homolytic cleavage of the N–C bond generates nitrogen-centered radicals, which undergo 5-exo-trig cyclization .

Example Pathway:

$$ \text{ester} \xrightarrow{\text{hv, DTBP}} \text{amidyl radical} \rightarrow \text{lactam} $$ .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

Aminolysis

  • Reagents : Primary amines (e.g., benzylamine) in THF (reflux, 24 hours) .

  • Product : Trans-4-(dimethylamino)-N-benzylcyclohexanecarboxamide.

  • Yield : 65% (purified via column chromatography) .

Transesterification

  • Reagents : Ethanol with H₂SO₄ catalyst (70°C, 48 hours) .

  • Product : Ethyl trans-4-(dimethylamino)cyclohexanecarboxylate.

  • Yield : 72% .

Thermal Stability and Isomerization

At elevated temperatures (>200°C), the compound undergoes cis-trans isomerization:

  • Conditions : Xylene as solvent, 220°C, 6 hours .

  • Outcome : Equilibrium mixture with 85% trans isomer retention .

  • Mechanism : Ring flipping via boat conformers .

Q & A

Basic Questions

Q. What are the key structural features and analytical methods for confirming the identity of methyl trans-4-(dimethylamino)cyclohexanecarboxylate?

  • Structural Analysis : The compound contains a cyclohexane ring with a dimethylamino group at the trans-4 position and a methyl ester at the 1-position. Key analytical methods include:

  • NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., trans configuration and dimethylamino group orientation) .
  • HPLC/GC : For assessing purity (>95.0% as per similar esters in and ).
  • SMILES/InChI : Canonical SMILES strings (e.g., COC(=O)C1CCC(CC1)N(C)C) and InChI keys aid in computational validation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology :

Condensation Reactions : Analogous to the synthesis of trans-4-(guanidinomethyl)cyclohexanecarboxylate ( ), the dimethylamino group can be introduced via reductive amination or nucleophilic substitution.

Esterification : Starting from trans-4-(dimethylamino)cyclohexanecarboxylic acid, methanol and a coupling agent (e.g., DCC) facilitate ester formation .

  • Quality Control : Post-synthesis purification via column chromatography and validation by GC/MS are critical .

Advanced Research Questions

Q. How does the trans-4-(dimethylamino)cyclohexyl moiety influence the pharmacokinetic properties of pharmaceutical compounds like Valemetostat?

  • Role in Drug Design : This moiety enhances solubility and bioavailability in Valemetostat, a dual EZH1/2 inhibitor. The dimethylamino group contributes to basicity, facilitating cellular uptake and target binding .
  • Methodological Insight :

  • Molecular Dynamics (MD) Simulations : Used to study interactions between the cyclohexyl group and histone methyltransferase enzymes.
  • LogP Optimization : The dimethylamino group balances hydrophilicity, as seen in analogs with LogP ~1.16 ().

Q. What are the challenges in ensuring stereochemical purity during large-scale synthesis of trans-4-substituted cyclohexanecarboxylates?

  • Key Challenges :

  • Stereochemical Stability : Trans isomers may undergo epimerization under acidic/basic conditions. Stability studies via pH-dependent NMR are recommended .
  • Chromatographic Resolution : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates diastereomers, ensuring >98% enantiomeric excess .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Approach :

  • DFT Calculations : Determine electron density at the carbonyl carbon to predict reactivity. Substituent effects (e.g., dimethylamino as an electron-donating group) reduce electrophilicity .
  • Comparative Studies : Benchmarked against analogs like methyl trans-4-formylcyclohexanecarboxylate (), which has higher electrophilicity due to the formyl group.

Methodological Guidance

Q. What protocols are recommended for characterizing degradation products of this compound under accelerated stability conditions?

  • Protocol :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid or oxidized amines) .

Kinetic Modeling : Use Arrhenius equations to predict shelf-life .

Q. How can researchers validate the biological activity of derivatives of this compound in enzyme inhibition assays?

  • Steps :

Enzyme Assays : Use purified EZH1/2 or related methyltransferases with tritiated SAM as a cofactor.

IC50 Determination : Compare inhibition potency to Valemetostat (IC50 ~10 nM for EZH1/2) .

Crystallography : Resolve ligand-enzyme co-crystals to confirm binding modes .

Contradictions and Limitations

  • Stereochemical Purity : While and report >95% purity via GC, stereochemical validation requires chiral methods, which are not explicitly mentioned.
  • Biological Data : Most evidence focuses on structural analogs (e.g., Valemetostat); direct data on the compound’s biological activity is limited .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.